Pregna-1,4-diene-3,20-dione, 9-fluoro-11,17,21-trihydroxy-16-methyl-, disodium salt, (11beta,16beta)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dexamethasone involves multiple steps, starting from a suitable steroid precursor. One common route involves the fluorination of a pregna-1,4-diene-3,20-dione derivative, followed by hydroxylation and methylation reactions . The reaction conditions typically require the use of reagents such as fluorine gas, hydrogen peroxide, and methyl iodide, under controlled temperature and pressure .
Industrial Production Methods
Industrial production of dexamethasone is carried out in large-scale reactors, where the reaction conditions are optimized for maximum yield and purity . The process involves continuous monitoring and adjustment of parameters such as temperature, pressure, and pH to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Dexamethasone undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various dexamethasone derivatives with modified functional groups, which can have different pharmacological properties and applications .
Scientific Research Applications
Dexamethasone has a wide range of scientific research applications, including:
Mechanism of Action
Dexamethasone exerts its effects by binding to the glucocorticoid receptor, a type of nuclear receptor that regulates the expression of specific genes . Upon binding, the dexamethasone-receptor complex translocates to the nucleus, where it interacts with glucocorticoid response elements in the DNA, leading to the modulation of gene transcription . This results in the suppression of inflammatory cytokines and the inhibition of immune cell activation .
Comparison with Similar Compounds
Similar Compounds
Betamethasone: Another synthetic glucocorticoid with similar anti-inflammatory and immunosuppressant properties.
Prednisolone: A glucocorticoid used in the treatment of various inflammatory and autoimmune conditions.
Hydrocortisone: A naturally occurring glucocorticoid with anti-inflammatory properties.
Uniqueness
Dexamethasone is unique in its high potency and long duration of action compared to other glucocorticoids . Its fluorinated structure enhances its binding affinity to the glucocorticoid receptor, resulting in more potent anti-inflammatory effects .
Properties
CAS No. |
7460-03-9 |
---|---|
Molecular Formula |
C22H27FNa2O5 |
Molecular Weight |
436.4 g/mol |
IUPAC Name |
disodium;(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-11,17-diolate |
InChI |
InChI=1S/C22H27FO5.2Na/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24;;/h6-7,9,12,15-17,24H,4-5,8,10-11H2,1-3H3;;/q-2;2*+1/t12-,15-,16-,17-,19-,20-,21-,22-;;/m0../s1 |
InChI Key |
CUAKZZUNMDTHBQ-LWCNAHDDSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)[O-])C)[O-])F)C.[Na+].[Na+] |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)[O-])C)[O-])F)C.[Na+].[Na+] |
Origin of Product |
United States |
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